Metaphosphoric acid

Vue d'ensemble

Description

Phosphonate(1-) is a monovalent inorganic anion obtained by deprotonation of one of the two OH groups in phosphonic acid. It is a phosphorus oxoanion and a monovalent inorganic anion. It is a conjugate base of a phosphonic acid. It is a conjugate acid of a phosphonate(2-).

Mécanisme D'action

Target of Action

Metaphosphoric acid (HPO3) is a polymer form of phosphoric acid . It is a colorless, vitreous, deliquescent solid

Mode of Action

The mode of action of this compound is primarily based on its acidic properties. As an acid, it can donate protons (H+) to other compounds, thereby influencing their chemical behavior . This proton donation can lead to changes in the pH of the environment, which can affect various biochemical reactions.

Pharmacokinetics

It is known to be soluble in ethanol , which suggests that it could be absorbed and distributed in the body through the circulatory system. Its metabolism and excretion would likely depend on various factors, including its interactions with other compounds and the physiological conditions of the body.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in ethanol suggests that its action could be affected by the presence of alcohol. Additionally, its stability and efficacy could be influenced by factors such as temperature, pH, and the presence of other chemical compounds.

Analyse Biochimique

Biochemical Properties

Metaphosphoric acid is known to interact with various biomolecules. It is soluble in water and forms phosphoric acid (H3PO4) upon dissolution This property allows it to participate in various biochemical reactions

Molecular Mechanism

It is known to undergo hydrolysis to form phosphoric acid when dissolved in water

Temporal Effects in Laboratory Settings

It is known to be hygroscopic and can form phosphoric acid when exposed to water

Metabolic Pathways

It is known to form phosphoric acid upon dissolution in water , which plays a crucial role in many biological processes

Activité Biologique

Metaphosphoric acid (HPO₃) is a phosphorus-containing compound that exhibits notable biological activity, particularly in biochemical and analytical applications. This article explores its biological interactions, mechanisms, and implications based on diverse research findings.

Overview of this compound

This compound is a cyclic polymer of phosphoric acid, often used in various laboratory and industrial applications. It is known for its acidic properties and ability to form stable complexes with proteins and nucleic acids, making it valuable in biochemical research and analytical chemistry.

Biological Activity

1. Protein Precipitation and Isolation

This compound is recognized for its capacity to precipitate proteins from aqueous solutions. This property is exploited in protein isolation techniques, where it aids in the purification and characterization of proteins. The interaction between this compound and proteins can lead to the formation of stable precipitates, which are essential for studying protein structures and functions.

2. Enzyme Activity Modulation

Research indicates that this compound can influence enzyme activities by altering the local pH environment. Its acidic nature can affect the ionization states of amino acids within enzymes, potentially enhancing or inhibiting their activity depending on the specific enzyme and substrate involved.

3. Antioxidant Properties

This compound has been studied for its protective effects against oxidative damage. For instance, aqueous extracts treated with this compound demonstrated significant antioxidant activity, suggesting its potential role in protecting cells from oxidative stress . This property is particularly relevant in food science, where this compound is used to stabilize ascorbic acid during extraction processes, thereby preserving its antioxidant properties .

Case Studies

Case Study 1: Stability of Ascorbic Acid

A study investigated the stability of ascorbic acid in solutions containing this compound. It was found that ascorbic acid remained stable for extended periods when protected by a 5% this compound solution, highlighting the compound's role as an effective stabilizing agent during food analysis .

Case Study 2: Protein Denaturation

In another study, this compound was used to denature proteins for analytical purposes. The results indicated that excess this compound could lead to irreversible changes in protein structures, affecting their functionality. This finding underscores the importance of controlling concentrations when using this compound in biochemical applications.

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

The biological activity of this compound can be attributed to several mechanisms:

- Proton Donation: As a Bronsted-Lowry acid, this compound donates protons, which can alter the charge and structure of biomolecules.

- Complex Formation: It forms stable complexes with proteins and nucleic acids, influencing their solubility and activity.

- pH Modulation: By altering local pH conditions, it can affect enzyme kinetics and metabolic pathways.

Safety Considerations

While this compound has beneficial applications, it is important to handle it with care due to its corrosive properties. Contact with skin or mucous membranes can cause severe burns; therefore, appropriate safety measures should be implemented during its use in laboratory settings .

Applications De Recherche Scientifique

Analytical Chemistry

Applications :

- Reagent in Analytical Procedures : Metaphosphoric acid is commonly used as a reagent in the extraction and stabilization of various analytes, particularly vitamins and other bioactive compounds. It helps prevent oxidation during sample preparation, making it vital in analytical methods for vitamins such as Vitamin C .

- Protein Precipitation : It can precipitate proteins, which is useful in determining protein content in samples. This property is leveraged in methods for quantifying this compound content in phosphoric acid solutions, allowing for real-time monitoring of production quality .

Case Study :

A study demonstrated the effectiveness of this compound in preserving plasma samples for micronutrient analysis. Plasma samples were stabilized with this compound to maintain the integrity of trace elements during analysis, showcasing its role in clinical nutrition .

Biomedical Research

Applications :

- Stabilization of Bioactive Compounds : In biomedical research, this compound is used to stabilize sensitive compounds during extraction processes. For example, it has been utilized in studies examining the stability of vitamin C in fruit and vegetable homogenates, where it effectively minimized degradation during storage .

- Micronutrient Analysis : this compound is employed as a preservative for plasma samples in micronutrient studies, ensuring accurate measurement of essential trace elements .

Data Table: Micronutrient Analysis Using this compound

| Study Reference | Application | Findings |

|---|---|---|

| Plasma preservation | Effective stabilization of trace elements for accurate analysis | |

| Vitamin C extraction | Maintained vitamin C stability in frozen homogenates |

Food Technology

Applications :

- Food Additive : Sodium hexametaphosphate, derived from this compound, is widely used as a sequestrant and food additive. It enhances the texture and stability of processed foods .

- Dehydrating Agent : this compound serves as a dehydrating agent in various industrial processes, contributing to the production of concentrated food products.

Industrial Applications

Applications :

- Pharmaceuticals and Dental Cements : In the pharmaceutical industry, this compound is used as a phosphorylating agent and an ingredient in dental cements due to its chemical properties that facilitate bonding and stabilization .

- Chemical Synthesis : Its role as a dehydrating agent makes it valuable in chemical synthesis processes where water removal is crucial.

Propriétés

InChI |

InChI=1S/HO3P/c1-4(2)3/h(H,1,2,3) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZVMMHDMIWARA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

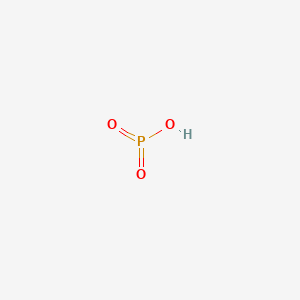

OP(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HPO3, HO3P | |

| Record name | Metaphosphoric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Metaphosphoric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13566-25-1 (Parent) | |

| Record name | Metaphosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037267860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10893985 | |

| Record name | Metaphosphoric acid (HPO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.980 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Colorless odorless solid; [Merck Eurolab MSDS] | |

| Record name | Metaphosphoric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Metaphosphoric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15441 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10343-62-1, 37267-86-0 | |

| Record name | Metaphosphoric acid (HPO3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10343-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metaphosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010343621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaphosphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037267860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metaphosphoric acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Metaphosphoric acid (HPO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10893985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metaphosphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Metaphosphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.